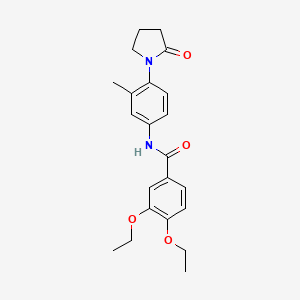
3,4-diethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-diethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as MPK-004, is a synthetic compound that has gained attention in the scientific community for its potential application in cancer treatment.
Scientific Research Applications
Histone Deacetylase Inhibition for Anticancer Therapy :
- The compound MGCD0103, which has a similar structure, is an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis. It has significant antitumor activity and has entered clinical trials as an anticancer drug (Zhou et al., 2008).
Optical Properties and Potential as Organic Semiconductors :
- Compounds with structures similar to this one, such as 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, have been studied for their spectroscopic characterization and photophysical properties. These compounds show potential application as organic semiconductors due to their facile synthesis and photophysical properties (Briseño-Ortega et al., 2018).
Synthesis and Neuroleptic Activity :
- Similar benzamides have been synthesized for potential neuroleptic (antipsychotic) applications. For example, the compound YM-09151-2, a benzamide of 1-benzyl-3-aminopyrrolidine, has shown to be significantly more active than other neuroleptics like haloperidol and metoclopramide (Iwanami et al., 1981).
Potential Use in Treating Eating Disorders :
- GSK1059865, a compound with a similar structure, is a selective Orexin-1 Receptor antagonist. It has been shown to reduce binge eating in a rat model without affecting standard food intake, indicating a role for Orexin-1 Receptor mechanisms in eating disorders (Piccoli et al., 2012).
Metabolism and Pharmacokinetics Studies :
- The metabolism and disposition of similar compounds, like GDC-0449 (vismodegib), have been extensively studied in rats and dogs. These studies help in understanding the metabolic pathways, absorption, and excretion of such compounds, which is crucial for drug development (Yue et al., 2011).
properties
IUPAC Name |
3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-27-19-11-8-16(14-20(19)28-5-2)22(26)23-17-9-10-18(15(3)13-17)24-12-6-7-21(24)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFBKYXFVIBGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


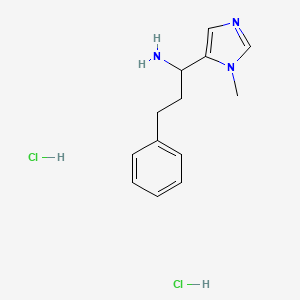

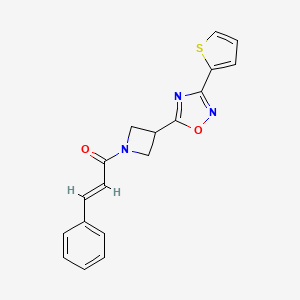
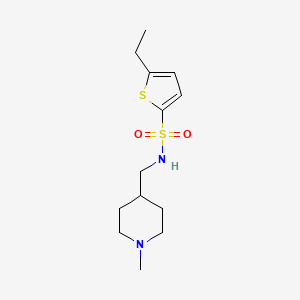
![2-[4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2645356.png)

![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)
![(4-(Ethylthio)phenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2645359.png)


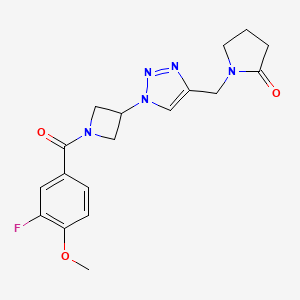

![2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2645368.png)